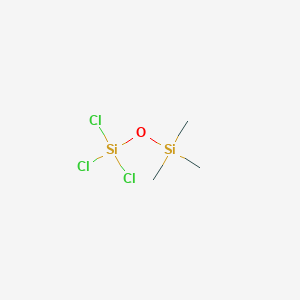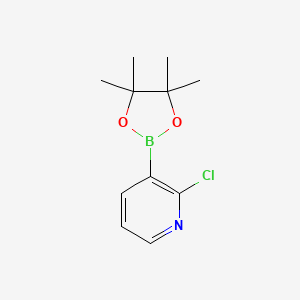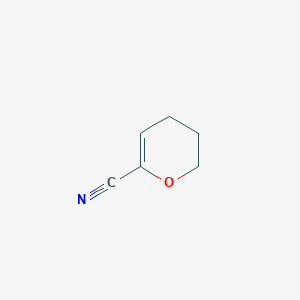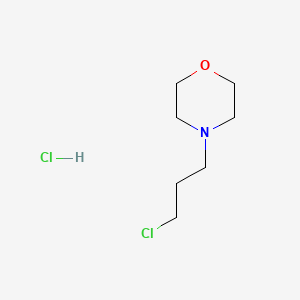
1,1,1-Trichloro-3,3,3-trimethyldisiloxane
Vue d'ensemble
Description
1,1,1-Trichloro-3,3,3-trimethyldisiloxane, also known as TTMDS, is a versatile and widely used chemical compound with a variety of industrial and scientific applications. TTMDS is a colorless liquid with a faint, sweetish odor. It is a member of the class of organochlorosilanes, which are compounds containing both carbon and chlorine atoms bound to silicon atoms. TTMDS is used in a variety of applications, including as a solvent, in the manufacture of polymers and other materials, and as a reagent in organic synthesis. It is also used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Applications De Recherche Scientifique
Amphiphilic Siloxanes Synthesis
A study by Turcan-Trofin et al. (2019) explores the functionalization of siloxanes, including compounds structurally related to 1,1,1-Trichloro-3,3,3-trimethyldisiloxane, with polar groups through thiol-ene addition. This process yields amphiphilic siloxanes, showcasing the ability of these compounds to self-assemble in solution, potentially useful as solvent-free liquid electrolytes due to their unique dielectric properties. The findings suggest applications in material science, particularly in developing new electrolyte materials for energy storage technologies (Turcan-Trofin et al., 2019).
Novel Hetero Polyfunctional Disiloxanes
Research by Paulasaari and Weber (1999) outlines the preparation of novel hetero polyfunctional disiloxanes via Lewis/Brønsted acid-catalyzed equilibration, involving derivatives of 1,1,1-Trichloro-3,3,3-trimethyldisiloxane. These synthesized disiloxanes exhibit significant potential in creating diverse polyfunctional materials, pointing to their utility in chemical synthesis and potentially in the development of new polymer materials with tailor-made functionalities (Paulasaari & Weber, 1999).
Silylation Reactions
Ghorbani‐Choghamarani and Cheraghi-Fathabad (2010) discuss an efficient procedure for the trimethylsilylation of alcohols and phenols using 1,1,1,3,3,3-hexamethyldisilazane and a catalytic amount of phenyltrimethylammonium tribromide. This reaction showcases the broader utility of siloxane-based reagents in modifying alcohol and phenol functionalities, crucial for synthetic chemistry and material sciences, reflecting on the versatile reactivity and application of trimethyldisiloxane derivatives in chemical synthesis (Ghorbani‐Choghamarani & Cheraghi-Fathabad, 2010).
Catalysis and Polymerization
A study on the indium-catalyzed reductive bromination of carboxylic acids to alkyl bromides by Moriya et al. (2012) involves the use of 1,1,3,3-tetramethyldisiloxane (TMDS) and showcases the catalytic potential of siloxane derivatives. This research highlights the adaptability of siloxane-based systems in facilitating novel catalytic pathways, potentially impacting the synthesis of complex molecules and materials science (Moriya et al., 2012).
Propriétés
IUPAC Name |
trichloro(trimethylsilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9Cl3OSi2/c1-8(2,3)7-9(4,5)6/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBCSHOMEDPNEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl3OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00550878 | |
| Record name | 1,1,1-Trichloro-3,3,3-trimethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trichloro-3,3,3-trimethyldisiloxane | |
CAS RN |
2750-45-0 | |
| Record name | 1,1,1-Trichloro-3,3,3-trimethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2750-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trichloro-3,3,3-trimethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsiloxytrichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B1590110.png)




![7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B1590118.png)



